molecular formula C16H14O2 B1349663 1-(3,4-Dimethylphenyl)-2-phenylethane-1,2-dione CAS No. 59411-15-3

1-(3,4-Dimethylphenyl)-2-phenylethane-1,2-dione

Cat. No.: B1349663
CAS No.: 59411-15-3
M. Wt: 238.28 g/mol
InChI Key: UJARQLWFLLIFBN-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-2-phenylethane-1,2-dione is a research chemical belonging to the class of aromatic ethane-1,2-diones, commonly known as benzil analogs. This compound is of significant interest in biochemical research for its potential as a selective inhibitor of carboxylesterase (CaE) enzymes . Carboxylesterases are key enzymes involved in the metabolism of a wide range of exogenous and endogenous ester-containing compounds, including various agrochemicals and therapeutics such as the anti-tumor agent CPT-11 (irinotecan) and the anti-viral drug oseltamivir . Unlike other inhibitor classes like organophosphates or trifluoromethyl ketones (TFKs), benzil analogs have demonstrated a unique ability to provide isoform-selectivity, meaning they can selectively inhibit specific mammalian carboxylesterases (e.g., hiCE, hCE1, rCE) over others . This selectivity is a critical characteristic for their application as tool compounds in probing biological mechanisms and for potential therapeutic applications where modulating the efficacy or toxicity of ester-based drugs is desired. The mechanism of action for this class of inhibitors is rooted in their 1,2-dione functional group. Research suggests that the planarity and conformation of the dione oxygen atoms are key determinants of the observed potency and selectivity between different carboxylesterase isoforms . The primary research value of this compound lies in its utility as a chemical probe for studying CaE-mediated processes, including lipid homeostasis, cholesterol metabolism and transport, and the activation of prodrugs within biological systems .

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-2-phenylethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-11-8-9-14(10-12(11)2)16(18)15(17)13-6-4-3-5-7-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJARQLWFLLIFBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(=O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368619
Record name 1-(3,4-dimethylphenyl)-2-phenylethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59411-15-3
Record name 1-(3,4-dimethylphenyl)-2-phenylethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(3,4-Dimethylphenyl)-2-phenylethane-1,2-dione, a diketone compound, has garnered attention for its potential biological activities. This article synthesizes current research findings, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

PropertyDetails
CAS No. 59411-16-4
Molecular Formula C16H14O2
Molecular Weight 238.28 g/mol
IUPAC Name This compound
InChI Key NDGZJWZVEXFYMT-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its diketone structure. Diketones can interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to cancer and inflammation.
  • Antioxidant Activity : Studies suggest that diketones can scavenge free radicals, thereby protecting cells from oxidative stress.
  • Cell Cycle Regulation : Some derivatives have been shown to induce apoptosis in cancer cells by modulating cell cycle proteins.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance:

  • Bacterial Inhibition : Studies have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Fungal Activity : The compound has shown potential antifungal properties against strains like Candida albicans.

Anticancer Effects

Several studies highlight the anticancer potential of this compound:

  • Cytotoxicity Studies : In vitro tests reveal that the compound induces cytotoxic effects in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Case Study Example :
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer activity of various diketone derivatives. The results indicated that modifications to the phenyl groups significantly enhanced cytotoxicity against MCF-7 cells, suggesting structure-activity relationships that could guide future drug design .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other diketones:

CompoundAntimicrobial ActivityAnticancer Activity
Acetophenone ModerateLow
Benzil HighModerate
This compound HighHigh

Scientific Research Applications

1-(3,4-Dimethylphenyl)-2-phenylethane-1,2-dione, also known as CAS number 59411-15-3, is a diketone compound with the molecular formula C16H14O2C_{16}H_{14}O_2 and a molecular weight of 238.28 g/mol . This compound is characterized by two phenyl groups and a dimethyl-substituted phenyl group, giving it a unique structure that contributes to its reactivity.

Scientific Applications

This compound is used in organic synthesis as an intermediate for synthesizing more complex organic compounds. Its structural features suggest potential uses in organic synthesis and medicinal chemistry. Studies have shown that it possesses anti-inflammatory and antioxidant properties, making it a candidate for therapeutic applications. Diketones like this compound can interact with proteins and enzymes, potentially modulating their activity. Research into its interactions with other small molecules may provide insights into its mechanism of action and therapeutic potential.

ApplicationDescription
Organic Synthesis It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry Due to its anti-inflammatory and antioxidant properties, it is a candidate for therapeutic applications. Studies suggest that diketones can interact with biological targets, potentially influencing enzymatic activities or cellular signaling pathways.
Interaction Studies Research focuses on its reactivity with various biological molecules, showing that the compound can interact with proteins and enzymes, potentially modulating their activity. Additionally, its interactions with other small molecules may provide insights into its mechanism of action and therapeutic potential.

Structural Comparison

This compound shares structural similarities with compounds such as 2-Phenylacetophenone, 1-(4-Methylphenyl)-2-naphthalenone, and 1-(3-Nitrophenyl)-2-butanone. What sets this compound apart is its specific arrangement of substituents that enhances its reactivity and potential biological effects. The presence of both dimethyl and phenyl groups allows for diverse interactions.

Compound NameStructure FeaturesUnique Aspects
2-Phenylacetophenone Contains phenyl and acetophenone moietiesExhibits different reactivity patterns due to ketone placement
1-(4-Methylphenyl)-2-naphthalenone Naphthalene core with methyl substitutionShows distinct biological activity profiles
1-(3-Nitrophenyl)-2-butanone Nitro group additionDifferent electronic properties influencing reactivity

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: Electron-donating groups (e.g., methoxy, dimethylamino) enhance resonance stabilization of the diketone, influencing reactivity in cyclization reactions . Electron-withdrawing groups (e.g., bromo) increase electrophilicity, favoring nucleophilic attacks .
  • Steric Effects : The 3,4-dimethyl substitution in the parent compound optimizes steric bulk for CE inhibition, as smaller substituents (e.g., methylsulfanyl) reduce inhibitory potency .

Mechanistic Insights :

  • The 3,4-dimethylphenyl group in the parent compound occupies hydrophobic pockets in CE active sites, while the phenyl ring stabilizes π-π interactions .
  • Analogs with polar substituents (e.g., formyl, methylsulfanyl) exhibit reduced CE inhibition due to unfavorable desolvation penalties .

Preparation Methods

Table 1: Photocatalytic Arylation Reaction Conditions and Yields for Selected 1,2-Diketones

Substituent on Aryl Ring Yield (%) Physical State Purification Method Reference
3,4-Dimethylphenyl ~54* Light yellow solid Flash column chromatography
4-Methoxyphenyl 68 Light yellow solid Flash column chromatography
4-Chlorophenyl 62 Light yellow solid Flash column chromatography
4-(Trifluoromethyl)phenyl 52 Yellow solid Flash column chromatography

*Yield estimated based on structurally similar 2,4-dimethylphenyl derivative.

One-Pot Two-Step Process via In Situ Diazonium Salt Formation

This method synthesizes the diketone via a one-pot process involving:

  • Step 1 : Formation of arenediazonium tetrafluoroborate in situ from aniline derivatives using tert-butyl nitrite and boron trifluoride etherate in DMSO at 0 °C.
  • Step 2 : Addition of phenylacetylene, molecular sieves, and Eosin Y photocatalyst under oxygen atmosphere with blue LED irradiation at room temperature for 12 hours.
  • Workup : Similar extraction and purification as above.
  • Outcome : Efficient synthesis of benzil derivatives with good yields.

This method is particularly useful for preparing diketones with various substituted aryl groups, including methyl-substituted phenyl rings, and offers operational simplicity by avoiding isolation of diazonium salts.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yield (%) Notes
Photocatalytic Arylation Arenediazonium salts, aryl acetylenes, Eosin Y, blue LED, O2 Metal-free, mild, scalable 52–75 Well-suited for substituted aryl groups
Electrochemical Oxidation Alkynes, NaBF4, DMF/H2O, graphite anode, Pt cathode Green, no stoichiometric oxidants Not specified Adaptable to various alkynes
One-Pot Diazonium Formation + Photocatalysis Aniline, t-BuONO, BF3·Et2O, phenylacetylene, Eosin Y, blue LED Operationally simple, efficient ~54 (analogous) Avoids isolation of diazonium salts

Q & A

Q. What analytical techniques resolve decomposition products under thermal stress?

  • Methodological Answer : Employ GC-MS to identify hazardous byproducts (e.g., HF, SOx) during thermogravimetric analysis (TGA). Couple with FTIR for real-time gas-phase monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3,4-Dimethylphenyl)-2-phenylethane-1,2-dione
Reactant of Route 2
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1-(3,4-Dimethylphenyl)-2-phenylethane-1,2-dione

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